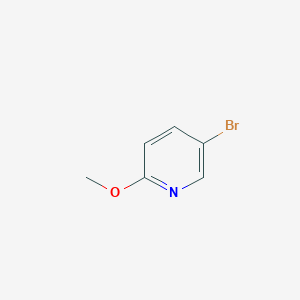

5-Bromo-2-methoxypyridine

Descripción general

Descripción

5-Bromo-2-methoxypyridine is a chemical compound with the empirical formula C6H6BrNO . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . It is also used as a ligand for central nicotinic acetylcholine receptor and in a novel synthetic approach to anti-HIV active integrase inhibitors .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxypyridine consists of a pyridine ring with a bromine atom and a methoxy group attached. The empirical formula is C6H6BrNO and the molecular weight is 188.02 g/mol .Chemical Reactions Analysis

5-Bromo-2-methoxypyridine is used in various chemical reactions. For instance, it is used as a building block in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . It is also used in a novel synthetic approach to anti-HIV active integrase inhibitors .Physical And Chemical Properties Analysis

5-Bromo-2-methoxypyridine has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) . It has a molecular weight of 188.02 g/mol .Aplicaciones Científicas De Investigación

Pharmacology: Anticancer Drug Synthesis

5-Bromo-2-methoxypyridine: is utilized in the synthesis of Fimepinostat (CUDC-907) , a drug with potential anticancer activity . Fimepinostat has been under investigation for the treatment of various cancers, including lymphoma, solid tumors, breast cancer, and multiple myeloma. Its role in the preparation of such a compound highlights its importance in developing new therapeutic agents.

Organic Synthesis: Building Block for Antagonists

In organic chemistry, this compound serves as a building block for the β-alanine moiety of an αvβ3 antagonist . These antagonists are significant for their potential to inhibit angiogenesis, a process critical for tumor growth and metastasis, making it a valuable tool in cancer research.

Material Science: Pyridine Derivatives

5-Bromo-2-methoxypyridine: is used in the decoration of pyridines, which are essential in material science for creating complex molecules with specific properties . Pyridine derivatives are prevalent in various materials, including pharmaceuticals, agrochemicals, and polymers.

Biochemistry: Somatostatin Receptor Antagonists

In biochemistry, it acts as a precursor for synthesizing potent and selective somatostatin sst3 receptor antagonists . These antagonists can be used to study hormone regulation and neuroendocrine tumors, providing insights into the treatment of related disorders.

Organic Synthesis: Protodeboronation

It is involved in the protodeboronation of pinacol boronic esters, a method used in the formal anti-Markovnikov hydromethylation of alkenes . This process is crucial for creating complex organic molecules with high precision.

Industrial Applications: Ligand for Receptors

Industrially, 5-Bromo-2-methoxypyridine is used as a ligand for central nicotinic acetylcholine receptors . It’s also employed in novel synthetic approaches to develop anti-HIV active integrase inhibitors, showcasing its versatility in drug development.

Environmental Applications: Research Tool

While specific environmental applications are not directly listed, compounds like 5-Bromo-2-methoxypyridine are often used in environmental chemistry research to study the behavior of organic compounds in the environment and their potential effects on ecosystems .

Biochemistry: Real-Time PCR and Gene Therapy

This compound finds applications in molecular biology, particularly in real-time PCR, gene cloning, and cell and gene therapy research . It’s a part of the toolkit for genetic manipulation and analysis, which is fundamental in understanding genetic diseases and developing gene-based treatments.

Safety and Hazards

5-Bromo-2-methoxypyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to use personal protective equipment . It should be stored in a well-ventilated place and kept container tightly closed .

Mecanismo De Acción

Target of Action

5-Bromo-2-methoxypyridine is used as a ligand for the central nicotinic acetylcholine receptor . This receptor plays a key role in transmitting signals in the nervous system.

Mode of Action

As a ligand, it likely binds to the central nicotinic acetylcholine receptor, influencing its activity and potentially leading to changes in signal transmission .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like 5-Bromo-2-methoxypyridine) with a halide using a palladium catalyst .

Result of Action

The molecular and cellular effects of 5-Bromo-2-methoxypyridine’s action depend on its specific use. For instance, it has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . It has also been used in a novel synthetic approach to anti-HIV active integrase inhibitors .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methoxypyridine can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst . Additionally, the compound should be stored away from fire sources and high temperatures .

Propiedades

IUPAC Name |

5-bromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADICJHFELMBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370559 | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxypyridine | |

CAS RN |

13472-85-0 | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

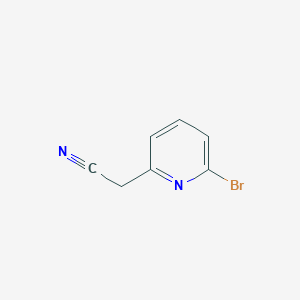

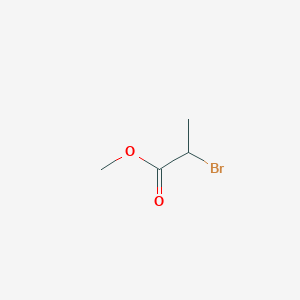

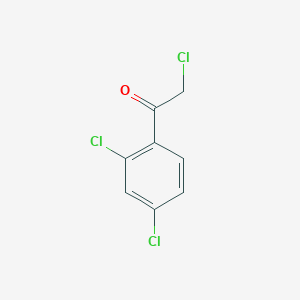

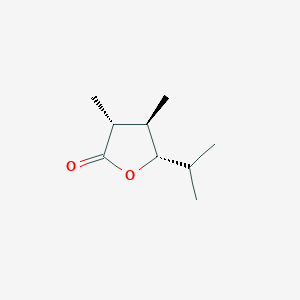

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 5-Bromo-2-methoxypyridine highlighted in the research?

A1: 5-Bromo-2-methoxypyridine serves as a versatile building block in organic synthesis. Both research papers demonstrate its utility in constructing more complex molecules:

- Synthesis of HIV-1 Integrase Inhibitors: In the first paper [], 5-Bromo-2-methoxypyridine is a key starting material for the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. This compound is a crucial intermediate in the development of 7-benzylnaphthyridinones, a class of potent HIV-1 integrase inhibitors. []

- Synthesis of Bicyclic δ-Lactams and Tetrahydroquinolines: The second paper [] highlights the use of 5-Bromo-2-methoxypyridine in synthesizing 5-functionalized-2-methoxypyridines. These derivatives are then employed to create bicyclic δ-lactams and tetrahydroquinolines, important structural motifs in medicinal chemistry. []

Q2: How does the reactivity of 5-Bromo-2-methoxypyridine enable these synthetic transformations?

A2: The reactivity of 5-Bromo-2-methoxypyridine stems from the presence of both the bromine and methoxy substituents on the pyridine ring:

- Bromine as a Leaving Group: The bromine atom at the 5-position acts as an excellent leaving group, facilitating various substitution reactions. For instance, it readily undergoes lithium-bromine exchange, as seen in the first paper [], allowing for further functionalization.

- Methoxy Group Directing Reactivity: The methoxy group at the 2-position influences the electron density of the pyridine ring, impacting its reactivity and directing the regioselectivity of reactions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)

![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)